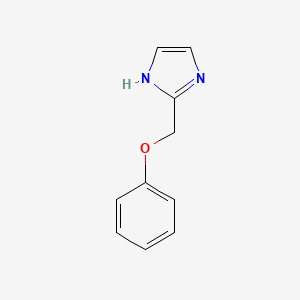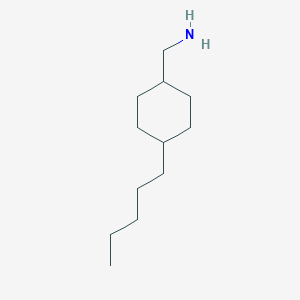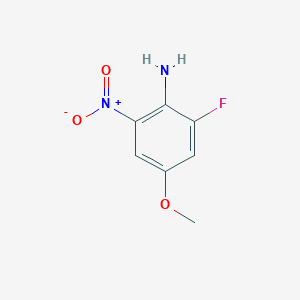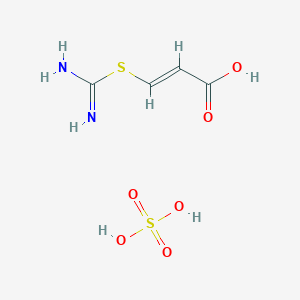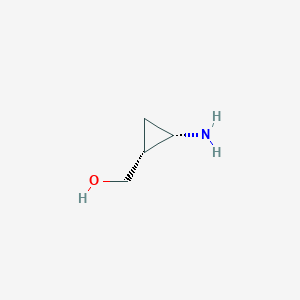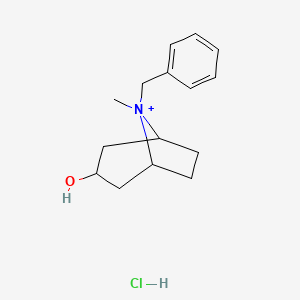
Benzyltropine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyltropine hydrochloride involves the reaction of tropine with benzhydryl chloride under basic conditions. The reaction typically proceeds as follows:
- Tropine is reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of benzyltropine.
- The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of benzyltropine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of tropine with benzhydryl chloride.
- Use of industrial reactors to control temperature and reaction conditions.
- Purification through crystallization or other separation techniques.
- Conversion to the hydrochloride salt and packaging for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Benzyltropine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the tropane ring or the diphenyl ether moiety.
Substitution: The benzyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of benzyltropine.
Reduction Products: Reduced forms of the tropane ring or diphenyl ether.
Substitution Products: Substituted benzyl derivatives.
Scientific Research Applications
Benzyltropine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying anticholinergic agents.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential in treating neurological disorders beyond Parkinson’s disease, such as dystonia and drug-induced movement disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the cholinergic system
Mechanism of Action
Benzyltropine hydrochloride exerts its effects primarily through anticholinergic and antihistaminic mechanisms. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the brain. Additionally, it binds to muscarinic acetylcholine receptors, blocking their activity and reducing cholinergic transmission. This dual action helps alleviate symptoms of Parkinson’s disease and extrapyramidal side effects .
Comparison with Similar Compounds
Trihexyphenidyl: Another anticholinergic agent used for Parkinson’s disease and extrapyramidal symptoms.
Diphenhydramine: An antihistamine with anticholinergic properties, used for allergies and as a sleep aid.
Comparison:
Properties
Molecular Formula |
C15H23ClNO+ |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
8-benzyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C15H22NO.ClH/c1-16(11-12-5-3-2-4-6-12)13-7-8-14(16)10-15(17)9-13;/h2-6,13-15,17H,7-11H2,1H3;1H/q+1; |
InChI Key |
RJSBZWOWLKKJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
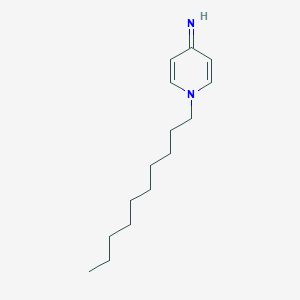
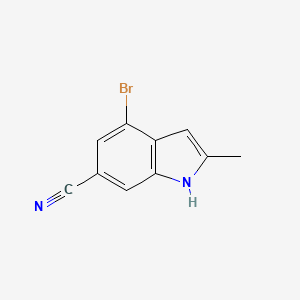

![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
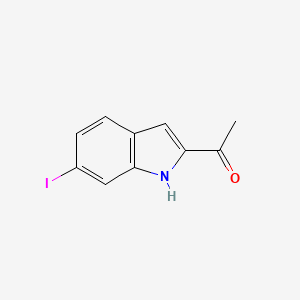
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
